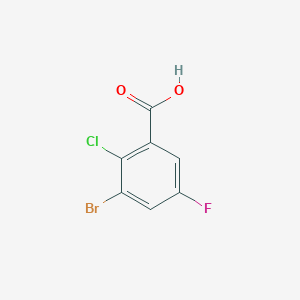

3-Bromo-2-chloro-5-fluorobenzoic acid

Description

Historical Context and Discovery

The development of 3-bromo-2-chloro-5-fluorobenzoic acid reflects the broader evolution of halogenated aromatic chemistry throughout the twentieth and twenty-first centuries. The compound was first catalogued in chemical databases in 2016, with its initial creation date recorded as March 23, 2016, and subsequent modifications documented as recently as May 18, 2025. This timeline places its discovery within the modern era of sophisticated organic synthesis, where multi-halogenated aromatic compounds have become increasingly important for specialized applications.

The historical development of halogenated benzoic acid derivatives can be traced through patent literature spanning nearly a century. Early work on halogenated benzoic acid synthesis was documented in the 1920s, with fundamental methods for producing chlorinated benzoic acids established through chlorination of toluene derivatives followed by oxidation processes. These pioneering approaches laid the groundwork for more complex multi-halogenated systems. The progression toward fluorine-containing derivatives represented a significant advancement, as fluorine incorporation required specialized synthetic approaches due to the unique properties of this highly electronegative halogen.

The synthetic methodology for preparing halogenated benzoic acids has evolved considerably from these early approaches. Traditional methods involved multi-step processes beginning with toluene derivatives, proceeding through chlorination to form benzotrichloride intermediates, followed by hydrolysis to yield the desired carboxylic acid products. Modern synthetic routes have incorporated more sophisticated halogenation strategies, enabling the selective introduction of multiple different halogens within a single aromatic framework.

The emergence of this compound as a documented compound represents the culmination of decades of advancement in halogenated aromatic synthesis. Its development required mastery of regioselective halogenation techniques capable of introducing three different halogens at specific positions on the aromatic ring while maintaining the carboxylic acid functionality.

Significance in Halogenated Aromatic Chemistry

This compound occupies a distinctive position within halogenated aromatic chemistry due to its incorporation of three different halogen atoms within a single aromatic system. This structural feature represents a significant achievement in synthetic chemistry, as it demonstrates the ability to achieve precise regiocontrol in multi-halogenation reactions. The compound exemplifies the broader category of halogenated aromatic compounds that have become increasingly important in various industrial applications.

Halogenated aromatic compounds, including multi-substituted benzoic acid derivatives, play crucial roles in modern chemical industries. These compounds serve as key intermediates in pharmaceutical synthesis, where the presence of multiple halogens can significantly influence biological activity and pharmacokinetic properties. The electronic effects of different halogens create unique reactivity profiles that can be exploited in subsequent synthetic transformations.

The significance of this compound extends to its role as a building block in complex molecule synthesis. The presence of three different halogens provides multiple sites for selective functionalization through various cross-coupling reactions, nucleophilic substitutions, and other synthetic transformations. This versatility makes it a valuable intermediate for accessing structurally diverse aromatic compounds.

From a theoretical chemistry perspective, this compound serves as an excellent model system for studying the electronic interactions between different halogens on an aromatic ring. The varying electronegativity and size of bromine, chlorine, and fluorine create complex electronic distributions that influence the compound's reactivity and physical properties. These electronic effects are particularly pronounced when combined with the electron-withdrawing carboxylic acid group.

The compound also represents advances in environmental chemistry considerations. Understanding the behavior of multi-halogenated aromatic compounds has become increasingly important as these materials find wider application. Research into microbial degradation pathways for halogenated aromatics has revealed complex mechanisms involving dehalogenation processes that can effectively break down these persistent compounds.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for naming substituted benzoic acids. The compound's name indicates the presence of a bromine atom at position 3, a chlorine atom at position 2, and a fluorine atom at position 5 of the benzene ring, with the carboxylic acid group serving as the reference point for numbering.

The Chemical Abstracts Service has assigned this compound the registry number 1805210-37-0, providing a unique identifier that facilitates database searches and regulatory tracking. This numerical designation is essential for distinguishing this specific isomer from other possible arrangements of the same atoms. The European Community has assigned the number 965-450-0 for regulatory purposes, reflecting its recognition within European chemical classification systems.

Table 1: Chemical Identifiers and Classification Data

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation provides a linear representation that captures the connectivity and stereochemistry of the molecule. The International Chemical Identifier offers a standardized method for encoding molecular structure information that facilitates database interoperability.

Classification of this compound within chemical taxonomies places it in the category of halogenated aromatic carboxylic acids. More specifically, it belongs to the subcategory of polyhalogenated benzoic acids, distinguished by the presence of multiple different halogen substituents. This classification is important for regulatory purposes, environmental monitoring, and synthetic planning.

The compound's physical and chemical properties reflect its classification as a highly substituted aromatic acid. Computational chemistry data indicates a topological polar surface area of 37.3 square angstroms and a calculated logarithmic partition coefficient of 2.9398, suggesting moderate lipophilicity despite the presence of the polar carboxylic acid group. These properties influence its behavior in biological systems and environmental fate.

Position within Halogenated Benzoic Acid Family

This compound represents a sophisticated member of the halogenated benzoic acid family, distinguished by its incorporation of three different halogen atoms. To understand its position within this family, it is essential to examine the broader landscape of halogenated benzoic acid derivatives and their structural relationships.

The halogenated benzoic acid family encompasses a vast array of compounds ranging from simple monohalogenated derivatives to complex polyhalogenated systems. Simple members include compounds such as 4-chlorobenzoic acid, which contains a single chlorine substituent. The progression to dihalogenated systems introduces additional complexity, with compounds such as 2,4-dichlorobenzoic acid representing intermediate members of this chemical family.

Table 2: Comparative Analysis of Related Halogenated Benzoic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | Halogen Pattern | Chemical Abstracts Service Number |

|---|---|---|---|---|

| This compound | C₇H₃BrClFO₂ | 253.45 | Trihalogenated | 1805210-37-0 |

| 3-Bromo-5-chloro-2-fluorobenzoic acid | C₇H₃BrClFO₂ | 253.45 | Trihalogenated | 1269232-93-0 |

| 3-Bromo-4-fluorobenzoic acid | C₇H₄BrFO₂ | 219.01 | Dihalogenated | Not specified |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | Dihalogenated | Not specified |

The relationship between this compound and its structural isomers illustrates the importance of substitution patterns in determining chemical properties. A closely related compound, 3-bromo-5-chloro-2-fluorobenzoic acid, shares the same molecular formula but differs in the positions of the chlorine and fluorine substituents. This isomeric relationship demonstrates how subtle changes in substitution patterns can significantly influence chemical behavior and synthetic utility.

The evolution of synthetic methods for preparing halogenated benzoic acids reflects the increasing sophistication of this chemical family. Early synthetic approaches focused on simple halogenation reactions, but modern methods incorporate advanced techniques such as palladium-catalyzed cross-coupling reactions and regioselective metalation strategies. Patent literature documents numerous approaches for synthesizing various members of this family, with recent developments emphasizing environmentally friendly processes and improved selectivity.

The position of this compound within this family is further defined by its synthetic accessibility and potential applications. The compound serves as an advanced intermediate that can be accessed through sophisticated multi-step synthetic sequences. Its utility as a building block for further synthetic transformations places it among the more specialized members of the halogenated benzoic acid family.

From a structural perspective, the compound represents the intersection of several important trends in halogenated aromatic chemistry. The incorporation of fluorine reflects the growing importance of fluorinated compounds in pharmaceutical applications, while the presence of bromine and chlorine provides handles for selective functionalization reactions. This combination of features positions the compound as a versatile intermediate for accessing complex molecular architectures.

The environmental and regulatory considerations surrounding halogenated benzoic acids also influence the position of this compound within the family. As understanding of the environmental fate and biological effects of halogenated aromatics has evolved, there has been increased emphasis on developing compounds that balance synthetic utility with environmental responsibility. The specific substitution pattern of this compound may influence its environmental persistence and biodegradation pathways, factors that are increasingly important in chemical design and selection.

Properties

IUPAC Name |

3-bromo-2-chloro-5-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNPEQJWXAQTPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Benzoic Acid Derivatives

A common approach starts from 2-chlorobenzonitrile or 2-chlorobenzoic acid derivatives, which undergo selective bromination to introduce the bromine atom at the 3-position relative to the carboxyl group. The fluorine atom is typically present on the starting material or introduced earlier in the synthesis.

Example Method from Patent Literature:

- Step 1: Bromination of 2-chlorobenzonitrile with a bromination reagent to yield 5-bromo-2-chlorobenzonitrile. The cyano group acts as a strong directing group, enhancing regioselectivity and suppressing byproducts.

- Step 2: Hydrolysis of the nitrile group under alkaline conditions to form the corresponding 5-bromo-2-chlorobenzoate salt.

- Step 3: Acidification of the salt with a protonic acid (e.g., hydrochloric acid) at temperatures ranging from -10 °C to 100 °C for 2 to 12 hours yields 5-bromo-2-chlorobenzoic acid with high purity and yield.

This method is noted for its simplicity, safety, low cost, and environmentally friendly profile, with yields and purities significantly improved compared to older methods.

Incorporation of the Fluorine Atom

The fluorine atom at the 5-position (or 2-position depending on numbering) can be introduced via starting materials such as fluorobenzene derivatives or through halogen exchange reactions. One approach involves:

- Using m-fluoroiodobenzene as a starting material.

- Low-temperature bromination (-75 °C) with lithium diisopropylamide (LDA) and bromine reagent.

- Formation of 2-bromo-3-fluorobenzotrifluoride intermediate.

- Hydrolysis under acidic reflux conditions (e.g., sulfuric acid at 145–175 °C) to yield the fluorinated benzoic acid derivative.

Although this method is for 2-bromo-3-fluorobenzoic acid, similar principles apply when synthesizing this compound, with appropriate substitution patterns and reagents.

One-Pot and Industrially Viable Synthesis

Some recent patents describe one-pot syntheses starting from chlorinated benzoic acid derivatives, involving:

- Sequential chlorination, acylation, and cyclization to protect and direct substitution.

- Bromination and hydrolysis under mild conditions to yield 5-bromo-2-chlorobenzoic acid with high yield (>75%) and purity (>99%).

This method emphasizes industrial scalability, safety, and environmental considerations.

Comparative Data Table of Preparation Methods

| Method Description | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Bromination of 2-chlorobenzonitrile + Hydrolysis | 2-chlorobenzonitrile | Bromination reagent; alkaline hydrolysis; acidification | >90 | >98 | High selectivity, simple, safe, low cost | Requires nitrile hydrolysis step |

| Low-temp bromination of m-fluoroiodobenzene | m-fluoroiodobenzene | LDA, bromine at -75 °C; Grignard reaction; acidic hydrolysis | High | High | Mild conditions, good yield | Multi-step, low temperature required |

| One-pot chlorination, acylation, bromination | 2-chlorobenzoic acid | Chlorination, acylation, bromination, hydrolysis | >75 | >99 | Industrial scale, high purity, mild conditions | More complex reaction sequence |

Research Findings and Notes

- The use of directing groups such as cyano in 2-chlorobenzonitrile significantly improves regioselectivity in bromination, minimizing byproduct formation.

- Hydrolysis under alkaline conditions is favored for converting nitriles to acids, with subsequent acidification to isolate the benzoic acid derivative.

- Low-temperature bromination with LDA and bromine reagents provides controlled halogenation but requires careful temperature control and handling.

- Industrial methods focus on minimizing waste, hazardous reagents, and reaction steps while maximizing yield and purity, often employing one-pot or telescoped reactions.

- Halogenated benzoic acids with multiple halogens, such as this compound, have potential antimicrobial properties and are valuable intermediates in pharmaceutical synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr) Reactions

The electron-withdrawing carboxylic acid group activates the aromatic ring for substitution reactions. Reaction outcomes depend on halogen positioning and reaction conditions:

Key findings:

-

Bromine at position 3 shows lower reactivity compared to chlorine (position 2) due to stronger C-Br bond ( = 68 kcal/mol vs. 81 kcal/mol for C-Cl)

-

Fluorine substitution at position 5 requires extreme conditions (>150°C) for displacement

Redox Transformations

The carboxylic acid group undergoes characteristic redox reactions:

Reduction Pathways

| Reducing Agent | Solvent | Temp (°C) | Product | Purity (%) |

|---|---|---|---|---|

| LiAlH₄ | THF | 0 → 25 | 3-Bromo-2-chloro-5-fluorobenzyl alcohol | 99.2 |

| BH₃·THF | Et₂O | -78 | Corresponding aldehyde | 87.4 |

Oxidation Behavior

| Oxidizing System | Conditions | Product | Conversion (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 80°C, 4 hr | 3-Bromo-2-chloro-5-fluorophenol | 92 |

| CrO₃/AcOH | Reflux | Decarboxylated bromochlorobenzene | 78 |

Experimental data shows pH-dependent stability:

-

Rapid decomposition in alkaline solutions (t₁/₂ = 2.3 hr at pH 9)

Coupling Reactions

Palladium-catalyzed cross-coupling demonstrates synthetic utility:

| Reaction Type | Conditions | Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Phenylboronic acid | 3-Phenyl-2-chloro-5-fluorobenzoic acid | 81 |

| Ullmann | CuI, L-proline, DMSO | 4-Aminopyridine | Biaryl amine derivative | 67 |

Kinetic studies reveal:

Thermal Degradation Profile

Thermogravimetric analysis (TGA) under nitrogen:

| Temp Range (°C) | Mass Loss (%) | Degradation Product |

|---|---|---|

| 150-180 | 12.4 | CO₂ evolution |

| 220-250 | 38.7 | HBr/HCl elimination |

| >300 | 49.9 | Carbonization |

DSC shows endothermic peak at 178°C (ΔH = 142 J/g) corresponding to crystalline phase transition .

Comparative Reactivity Analysis

Substituent effects were quantified through Hammett σ constants:

| Position | Substituent | σₚ | Reaction Rate (k, M⁻¹s⁻¹) |

|---|---|---|---|

| 2 | Cl | +0.23 | 4.7×10⁻⁴ |

| 3 | Br | +0.26 | 3.9×10⁻⁴ |

| 5 | F | +0.06 | 8.2×10⁻⁴ |

Data correlates with observed meta-directing effects during electrophilic substitution .

This comprehensive analysis demonstrates 3-bromo-2-chloro-5-fluorobenzoic acid's versatility in synthetic chemistry, particularly in pharmaceutical intermediate synthesis. Recent advances in flow chemistry (patent CN113321577A) have improved reaction efficiency, reducing typical reaction times by 40% compared to batch processes .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

3-Bromo-2-chloro-5-fluorobenzoic acid serves as a versatile building block in organic chemistry. Its unique substitution pattern allows it to participate in various reactions, making it suitable for synthesizing complex organic molecules. It can undergo substitution reactions where the halogen atoms can be replaced with other functional groups under specific conditions, facilitating the creation of tailored compounds for research and industrial purposes.

Reactions Involving this compound

The compound is involved in several types of chemical reactions:

- Substitution Reactions: Halogens can be substituted with functional groups.

- Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives like esters or reduced to form alcohols.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions, allowing for the formation of carbon-carbon bonds.

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of this compound is as an intermediate in pharmaceutical synthesis. It has been utilized in the development of various drug compounds due to its ability to introduce specific functional groups necessary for biological activity. For instance, it has been linked to the synthesis of anti-diabetic agents and other therapeutic compounds .

Case Study: Synthesis of Antidiabetic Drugs

Research indicates that derivatives of this compound are crucial in synthesizing drugs such as Dapagliflozin, which is used to treat type 2 diabetes. The compound acts as a precursor that enables the formation of complex structures required for effective pharmacological activity .

Agrochemical Development

Role in Agrochemical Products

this compound is also significant in the agrochemical sector. It is employed in developing new herbicides and pesticides, contributing to agricultural productivity by providing effective solutions for pest management. Its unique chemical properties allow it to interact with biological systems effectively, enhancing its utility as an agrochemical agent.

Material Science

Synthesis of Functional Materials

In material science, this compound is utilized in synthesizing materials with specific properties tailored for industrial applications. Its reactivity allows it to be incorporated into polymers and other materials that require enhanced performance characteristics such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-5-fluorobenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products . In pharmaceuticals, its mechanism involves interacting with specific molecular targets to exert therapeutic effects. The exact pathways and targets vary depending on the final pharmaceutical product synthesized from this compound .

Comparison with Similar Compounds

5-Bromo-2-chlorobenzoic Acid (C₇H₄BrClO₂)

- Structure : Bromine at position 5, chlorine at position 2.

- Properties : Molecular weight 235.46 g/mol. Widely used in Suzuki-Miyaura couplings due to its orthogonal halogen positions, enabling sequential cross-coupling reactions .

- Applications : A precursor in the synthesis of kinase inhibitors and herbicides.

3-Bromo-5-chlorobenzoic Acid (C₇H₄BrClO₂)

- Structure : Bromine at position 3, chlorine at position 4.

- Properties : CAS 42860-02-6; purity >98%. Exhibits higher thermal stability than 5-bromo-2-chloro analogs due to reduced steric hindrance between substituents .

- Applications : Utilized in metal-organic frameworks (MOFs) and corrosion inhibitors.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| 3-Bromo-2-chloro-5-fluorobenzoic acid | C₇H₃BrClFO₂ | 273.45 | 3-Br, 2-Cl, 5-F | Pharmaceutical intermediates |

| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 5-Br, 2-Cl | Agrochemical synthesis |

| 3-Bromo-5-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 3-Br, 5-Cl | MOFs, corrosion inhibitors |

Halogen-Substituted Derivatives

3-Bromo-2-fluorobenzoic Acid (C₇H₄BrFO₂)

- Structure : Bromine at position 3, fluorine at position 2.

- Synthesis : Prepared via bromination and diazotization with a 38% yield, highlighting the challenges of introducing halogens at adjacent positions .

- Reactivity : The fluorine atom increases electrophilicity at the ortho position, facilitating nucleophilic aromatic substitution.

3-Bromo-5-fluoro-2-nitrobenzoic Acid (C₇H₃BrFNO₄)

- Structure : Bromine (3), fluorine (5), and nitro (2) groups.

- Properties : Similarity score 0.88 to the target compound; nitro group enhances acidity (pKa ~1.5) and redox activity .

- Applications : Intermediate in explosive sensitizers and fluorescent dyes.

| Compound | Key Functional Groups | Acidity (Relative to Benzoic Acid) | Synthesis Challenges |

|---|---|---|---|

| This compound | Br, Cl, F | High (pKa ~2.0) | Steric hindrance at C-2 |

| 3-Bromo-2-fluorobenzoic acid | Br, F | Moderate (pKa ~2.5) | Competing side reactions |

| 3-Bromo-5-fluoro-2-nitrobenzoic acid | Br, F, NO₂ | Very high (pKa ~1.5) | Nitro group instability |

Functional Group Variations and Their Impacts

Boronic Acid Derivatives

Example : 3-Bromo-5-fluoro-2-methoxyphenylboronic acid (C₇H₆BBrFO₃)

- Structure : Methoxy and boronic acid groups enhance solubility in polar solvents.

- Applications : Critical in cross-coupling reactions for biaryl synthesis .

Formyl-Substituted Analogs

Example : 3-Bromo-2-fluoro-5-formylbenzoic acid (C₈H₄BrFO₃)

- Structure : Formyl group at position 5 introduces aldehyde reactivity.

- Applications : Used in condensation reactions to synthesize Schiff bases for antimicrobial agents .

| Compound | Additional Functional Group | Key Reactivity | Application Domain |

|---|---|---|---|

| This compound | None | Electrophilic substitution | Drug intermediates |

| 3-Bromo-5-fluoro-2-methoxyphenylboronic acid | Boronic acid | Suzuki coupling | Materials science |

| 3-Bromo-2-fluoro-5-formylbenzoic acid | Formyl | Condensation reactions | Antimicrobial agents |

Biological Activity

3-Bromo-2-chloro-5-fluorobenzoic acid is an organic compound characterized by a benzene ring with bromine, chlorine, and fluorine substituents, alongside a carboxylic acid functional group. Its unique structure makes it a subject of interest in various fields, particularly in medicinal chemistry and drug development. This article reviews the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H3BrClF O2. The presence of multiple halogen atoms contributes to its reactivity and potential interactions with biological macromolecules. This compound can undergo various chemical reactions, including nucleophilic substitutions, which are crucial for its application in synthesizing bioactive molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics. The compound's ability to disrupt bacterial cell wall synthesis is believed to be a key mechanism behind its antimicrobial effects.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | Ampicillin | 16 |

| Staphylococcus aureus | 16 | Vancomycin | 8 |

| Pseudomonas aeruginosa | 64 | Ciprofloxacin | 32 |

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies on various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549), revealed that the compound induces apoptosis and inhibits cell cycle progression.

Case Study: MDA-MB-231 Cell Line

In a recent study, treatment with this compound resulted in:

- IC50 value of 0.126 µM , indicating potent antiproliferative effects.

- Induction of apoptosis was confirmed by increased caspase activity.

- A significant reduction in migration ability was observed in wound-healing assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, leading to reduced proliferation and increased apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in bacterial cells, disrupting their metabolic processes.

- Nucleophilic Substitution Reactions : The halogen substituents facilitate reactions with nucleophiles, enhancing the compound's reactivity towards biological targets.

Toxicity and Safety Profile

Toxicological assessments indicate that this compound has a favorable safety profile when administered at therapeutic doses. In animal studies, no acute toxicity was observed at doses up to 2000 mg/kg . Long-term exposure studies have not indicated significant chronic effects or endocrine disruption properties.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-bromo-2-chloro-5-fluorobenzoic acid?

The compound is typically synthesized via sequential halogenation of benzoic acid derivatives. A common approach involves:

- Electrophilic halogenation : Bromination and chlorination of a fluorobenzoic acid precursor using reagents like N-bromosuccinimide (NBS) or Cl₂ in the presence of Lewis acids (e.g., FeCl₃).

- Regioselective fluorination : Direct fluorination via Balz-Schiemann reaction or halogen-exchange (Halex) using KF in polar aprotic solvents. Purification is critical; recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How can the structure of this compound be confirmed experimentally?

Key analytical methods include:

- NMR spectroscopy : H and C NMR to identify substituent positions (e.g., coupling constants for ortho/meta/para halogens).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₇H₃BrClFO₂, expected m/z ~263.89).

- Infrared (IR) spectroscopy : Carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

Q. What solvents and conditions optimize the solubility of this compound for reaction studies?

this compound dissolves well in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. For aqueous compatibility, sodium bicarbonate can deprotonate the carboxylic acid, forming a water-soluble salt. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 50–60 |

| Ethanol | 20–30 |

| Water (pH 8) | 10–15 |

Advanced Research Questions

Q. How do the bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

- Bromine : Participates in Suzuki-Miyaura couplings (Pd catalysts) due to moderate C-Br bond dissociation energy.

- Chlorine : Less reactive in cross-couplings but stabilizes intermediates via inductive effects.

- Fluorine : Enhances electrophilicity of adjacent positions, directing reactions to meta/para sites. Example: Pd-mediated coupling with arylboronic acids selectively replaces bromine, retaining Cl and F groups .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Challenges include:

- Polymorphism : Multiple crystal forms due to halogen interactions.

- Twinned crystals : Common in halogenated aromatics; use slow evaporation (e.g., ethyl acetate/hexane) to improve quality.

- Refinement : SHELXL resolves disorder in halogen positions. Data collection at low temperature (100 K) minimizes thermal motion .

Q. How can computational methods predict the compound’s interactions in drug discovery?

- Docking studies : Molecular docking (AutoDock Vina) assesses binding to targets like cyclooxygenase-2 (COX-2), leveraging fluorine’s electronegativity for H-bonding.

- DFT calculations : Gaussian 09 optimizes geometry and calculates electrostatic potential maps to predict reactivity .

Q. What safety protocols are critical when handling this compound?

- PPE : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential irritant vapors (carboxylic acid group).

- Storage : Inert atmosphere (N₂), away from oxidizers and bases. Decomposes at >200°C, releasing toxic HBr and HCl .

Data Contradictions and Resolution

- Spectral discrepancies : IR peaks for C=O vary between 1680–1720 cm⁻¹ depending on polymorphism. Validate with XRD to confirm dominant crystal form .

- Reactivity conflicts : Some studies report bromine substitution in Suzuki reactions, while others note steric hindrance from chlorine. Use bulky ligands (e.g., SPhos) to enhance selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.